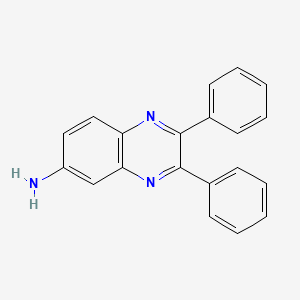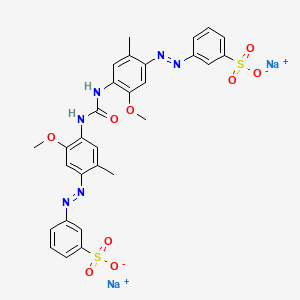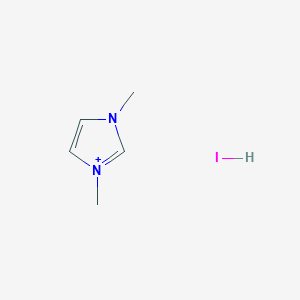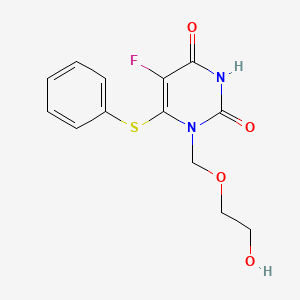
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is a synthetic compound belonging to the class of uracil derivatives It is structurally characterized by the presence of a fluorine atom at the 5th position, a hydroxyethoxy group at the 1st position, and a phenylthio group at the 6th position of the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil typically involves multiple steps:
Introduction of the Hydroxyethoxy Group: The starting material, uracil, is reacted with ethylene oxide in the presence of a base to introduce the hydroxyethoxy group at the 1st position.
Fluorination: The 5th position of the uracil ring is fluorinated using a fluorinating agent such as Selectfluor.
Phenylthio Substitution: The 6th position is substituted with a phenylthio group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with thiophenol in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil undergoes several types of chemical reactions:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the fluorine or phenylthio positions using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-fluorinated or de-phenylthiolated products.
Substitution: Nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil has several scientific research applications:
Medicinal Chemistry: It is studied for its antiviral properties, particularly against HIV. The compound acts as a non-nucleoside reverse transcriptase inhibitor.
Biological Research: Used as a tool compound to study the mechanisms of viral replication and inhibition.
Chemical Biology: Employed in the design and synthesis of novel uracil derivatives with potential therapeutic applications.
Industrial Applications: Utilized in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil involves inhibition of the reverse transcriptase enzyme in viruses. The compound binds to the enzyme’s active site, preventing the transcription of viral RNA into DNA, thereby inhibiting viral replication. This action is particularly effective against HIV-1.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT): A closely related compound with similar antiviral properties.
5-Ethyl-6-phenylthiouracil: Another uracil derivative with potent anti-HIV activity.
5-Fluorouracil: A well-known anticancer agent with a fluorine atom at the 5th position but lacking the hydroxyethoxy and phenylthio groups.
Uniqueness
5-Fluoro-1-(2-hydroxyethoxy)methyl)-6-(phenylthio)uracil is unique due to its specific combination of substituents, which confer distinct antiviral properties. The presence of the hydroxyethoxy group enhances its solubility, while the phenylthio group contributes to its binding affinity to the reverse transcriptase enzyme.
Eigenschaften
CAS-Nummer |
123027-53-2 |
|---|---|
Molekularformel |
C13H13FN2O4S |
Molekulargewicht |
312.32 g/mol |
IUPAC-Name |
5-fluoro-1-(2-hydroxyethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13FN2O4S/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChI-Schlüssel |
IXNRQBMIKWCSLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=C(C(=O)NC(=O)N2COCCO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


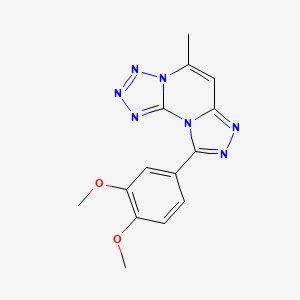
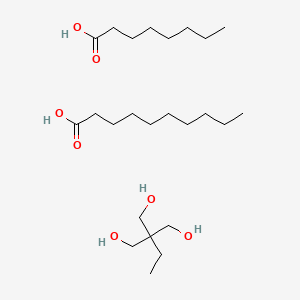

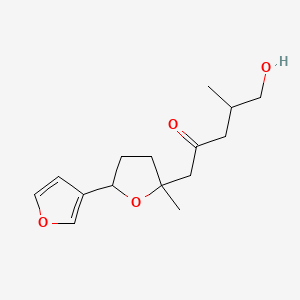
![Methyl 6-methyl-4-oxo-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12808567.png)
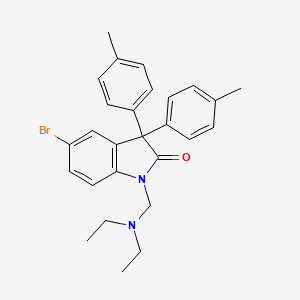
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)




